molecular formula C15H15N5O B2732730 1-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide CAS No. 1207050-32-5

1-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2732730
CAS No.: 1207050-32-5
M. Wt: 281.319
InChI Key: HOBXQGWTMJSUFT-UHFFFAOYSA-N
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Description

1-Methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide is a pyrazole derivative with a complex molecular structure Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 1-methyl-1H-pyrazole-5-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reagent addition, can optimize the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions at different positions of the pyrazole ring can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state pyrazole derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole core makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a potential therapeutic agent. Studies have shown that pyrazole derivatives exhibit various biological activities, such as antileishmanial and antimalarial properties.

Medicine: In medicine, this compound has been investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which 1-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine: Another pyrazole derivative with potential biological activities.

  • 4,4'- (arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A compound with antioxidant and anticancer properties.

Uniqueness: 1-Methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide stands out due to its specific structural features and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-11-10-14(17-15(21)13-8-9-16-19(13)2)20(18-11)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBXQGWTMJSUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=NN2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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